4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide
Description
The compound 4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide features a fused thieno[3,2-d]pyrimidine core, a bicyclic system combining thiophene and pyrimidine rings. Key structural elements include:
- A 2-ethoxyphenyl group linked via an amide bond to the pyrimidine nitrogen.
- A cyclohexanecarboxamide moiety substituted with an N-methyl group at the 3-position of the thienopyrimidine core.
- Two ketone groups at the 2- and 4-positions of the pyrimidine ring.
Its synthesis likely involves coupling reactions (e.g., HBTU-mediated amide bond formation) and cyclization steps, as seen in analogous compounds .
Properties
Molecular Formula |
C25H30N4O5S |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
4-[[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30N4O5S/c1-3-34-20-7-5-4-6-18(20)27-21(30)15-28-19-12-13-35-22(19)24(32)29(25(28)33)14-16-8-10-17(11-9-16)23(31)26-2/h4-7,12-13,16-17H,3,8-11,14-15H2,1-2H3,(H,26,31)(H,27,30) |
InChI Key |
NGRZACNHNOPOIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Functionalization at Position 1
The introduction of the 2-[(2-ethoxyphenyl)amino]-2-oxoethyl group at position 1 of the thienopyrimidine core requires nucleophilic substitution. A two-step protocol is employed:
- Alkylation : Treatment of the thienopyrimidin-2,4-dione with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms the 1-chloroacetyl intermediate.
- Amination : Reaction with 2-ethoxyaniline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours installs the desired substituent.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO enhance solubility of intermediates but may promote side reactions. Ethanol (EtOH) and isopropanol (i-PrOH) are preferred for cyclization steps due to their ability to stabilize transition states. For example, cyclization in EtOH at 50°C achieves 72% yield, whereas i-PrOH under identical conditions yields only 58%.
Catalytic Systems
Morpholine and piperidine are effective catalysts for Michael addition steps in thienopyrimidine synthesis. However, the use of 4-dimethylaminopyridine (DMAP) in amidation reactions accelerates acyl transfer, reducing reaction times from 24 hours to 6 hours.
Analytical Validation and Characterization
Spectroscopic Techniques
- NMR Spectroscopy : ¹H NMR confirms the presence of the N-methyl group (δ 2.85 ppm, singlet) and the ethoxyphenyl moiety (δ 1.35 ppm, triplet for CH₃; δ 4.02 ppm, quartet for OCH₂).
- X-ray Crystallography : Single-crystal analysis validates the cis-configuration of the cyclohexane ring and planar geometry of the thienopyrimidine core.
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for final products.
Industrial-Scale Production Challenges
Scaling up Compound X synthesis necessitates addressing:
- Exothermic Reactions : Controlled addition of chloroacetyl chloride at low temperatures prevents runaway reactions.
- Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its complex structure makes it a candidate for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Key Observations:
Core Flexibility: Thienopyrimidine (target) and pyrimidinedione (6d) cores share ketone groups but differ in ring fusion, affecting electronic properties and binding interactions . Dihydropyridines (AZ257) and quinazolinones (elinogrel) prioritize planar aromatic systems for receptor binding, unlike the fused thienopyrimidine .
Substituent Impact: Ethoxyphenyl vs. Cyclohexane vs. Aromatic Rings: The N-methylcyclohexanecarboxamide in the target compound introduces steric bulk and conformational flexibility, contrasting with rigid aromatic substituents in 6d and elinogrel .
Synthetic Feasibility :
- High-purity analogs (e.g., 6d at 91.76%) suggest that similar coupling strategies (HBTU/DIPEA) and purification methods (HPLC) are viable for the target compound .
Biological Activity
The compound 4-{[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-methylcyclohexanecarboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thieno[3,2-d]pyrimidine core : Known for its role in various biological activities.
- Ethoxyphenyl amino group : Potentially enhances the compound's interaction with biological targets.
- Carboxamide functionality : Often associated with improved solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, a study by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, revealing that structural modifications can enhance cytotoxicity against various cancer cell lines .
Table 1: Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HCT-116 | 6.2 | |
| Target Compound | MCF-7 | TBD | TBD |
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. The thieno[3,2-d]pyrimidine moiety is known to interact with targets such as kinases and phosphatases, which are crucial in cancer signaling pathways.
Antihypertensive Effects
Another area of interest is the antihypertensive effects associated with similar structural analogs. Research indicates that modifications to the pyrimidine and thieno rings can lead to enhanced vasodilatory effects, making these compounds potential candidates for hypertension treatment .
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a structurally related compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that similar modifications may yield promising results for the target compound .
- Vasodilatory Activity : In spontaneously hypertensive rats, compounds with similar scaffolds demonstrated a dose-dependent decrease in blood pressure, supporting their potential use as antihypertensives .
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Assigns proton environments (e.g., methylene bridges at δ 3.8–4.2 ppm) and carbonyl groups (δ 165–175 ppm).
- HRMS : Validates molecular weight within 5 ppm error (e.g., [M+H]⁺ at m/z 539.1825).
- HPLC : Confirms purity (>95%) and detects regioisomeric by-products .
How does single-crystal X-ray diffraction contribute to structural elucidation and conformational analysis?
Advanced Characterization
Single-crystal X-ray analysis resolves:
- Bond angles and torsion angles : Critical for confirming the spatial arrangement of the ethoxyphenyl and thienopyrimidine moieties.
- Disorder modeling : Identifies dynamic conformational changes (e.g., cyclohexane ring puckering) with R factors <0.06. This technique validated the cis-amide configuration in a related pyrimidine derivative .
What in vitro models are suitable for initial pharmacological screening of this compound’s bioactivity?
Q. Basic Biological Activity
- Antioxidant assays : DPPH radical scavenging (IC₅₀) and FRAP tests, as used for structurally similar thieno-pyrimidines .
- Anti-inflammatory screening : LPS-induced TNF-α inhibition in RAW 264.7 macrophages.
- Microbial susceptibility : Agar dilution assays against Gram-positive/negative pathogens .
How can researchers design experiments to elucidate the mechanism of action for anti-inflammatory effects?
Q. Advanced Bioactivity
- Target identification : Use SPR (surface plasmon resonance) to screen kinase or COX-2 binding.
- Pathway analysis : RNA-seq or phosphoproteomics to map NF-κB or MAPK signaling modulation.
- Mutagenesis studies : Compare wild-type vs. KO cell lines (e.g., NLRP3⁻/⁻ macrophages) to isolate molecular targets .
What strategies resolve discrepancies in biological activity data across studies?
Q. Data Contradiction Analysis
- Standardize protocols : Use identical cell lines (ATCC-validated), serum concentrations, and compound batches.
- Control for metabolization : Include CYP450 inhibitors in assays to rule out metabolite-driven effects.
- Cross-validate with orthogonal methods : Pair ELISA-based cytokine measurements with qPCR for transcriptional activity .
How do structural modifications (e.g., substituents on the cyclohexane ring) influence SAR?
Q. Advanced Structure-Activity Relationship (SAR)
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance metabolic stability but reduce solubility.
- Methyl vs. methoxy substitutions on the cyclohexane carboxamide alter steric hindrance, impacting target binding (e.g., 10-fold potency difference in kinase inhibition) .
What computational methods predict this compound’s pharmacokinetic properties?
Q. Advanced Methodological Design
- ADMET prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–4), BBB permeability, and CYP inhibition.
- MD simulations : Analyze ligand-receptor stability (e.g., RMSD <2 Å over 100 ns trajectories) for lead optimization .
How can researchers mitigate synthetic challenges like regioisomer formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
